molecular formula C3H6KNO2 B12659520 Potassium DL-alaninate CAS No. 93893-38-0

Potassium DL-alaninate

Cat. No.: B12659520
CAS No.: 93893-38-0
M. Wt: 127.18 g/mol
InChI Key: UJLZCNZPJMYEKF-UHFFFAOYSA-M
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Description

Contextualization within Amino Acid Salt Chemistry and Complex Formation

Amino acid salts, such as Potassium DL-alaninate, are fundamental building blocks in coordination chemistry and supramolecular assembly. The alaninate (B8444949) anion can act as a ligand, coordinating with metal ions through its carboxylate oxygen atoms and the nitrogen atom of the amino group. In the case of this compound, the potassium ion is ionically bonded to the carboxylate group. ontosight.ai This arrangement is a primary example of the simple salt of an amino acid.

The study of amino acid salts extends to the formation of more complex structures. For instance, DL-alanine can form complex crystals with other salts, such as potassium dichromate, to yield compounds like DL-alanine potassium dichromate (DAPC). researchgate.netui.ac.id In such complexes, the amino acid and the potassium ion are part of a larger, intricate crystal lattice. researchgate.netui.ac.id These complex formations are of significant interest due to their potential for creating novel materials with specific properties. The ability of amino acids to form zwitterions, where the carboxyl group is deprotonated and the amino group is protonated, further adds to the complexity and versatility of their salt chemistry.

Significance in Modern Chemical Synthesis and Materials Science Research

In modern chemical synthesis, this compound and similar amino acid salts serve as versatile intermediates. They are noted for their use in the synthesis of more complex molecules, including certain pharmaceuticals. ontosight.ai The reactivity of the amino and carboxylate groups can be selectively exploited to build larger molecular frameworks. Furthermore, derivatives of potassium alaninate, such as potassium N-dodecanoyl-DL-alaninate, have been investigated for their surfactant properties and their ability to form various liquid crystal phases, including micellar, hexagonal, and lamellar structures. researchgate.net This highlights the potential of this compound as a precursor in the development of advanced materials with applications in areas like detergents and emulsifiers.

In the realm of materials science, the focus is often on the creation of novel materials with unique optical, electrical, or structural properties. The incorporation of amino acids like DL-alanine into crystal lattices can lead to the formation of non-centrosymmetric structures, which are of interest for their nonlinear optical (NLO) properties. ripublication.com For example, doping potassium dihydrogen phosphate (B84403) (KDP) crystals with DL-alanine has been shown to enhance their second harmonic generation (SHG) efficiency, a key characteristic for NLO materials. ripublication.com While this research does not directly involve this compound, it underscores the potential of the alaninate moiety in tuning the properties of materials. The study of complexes like DL-alanine potassium dichromate (DAPC) provides further insight into how the presence of potassium and alaninate within a crystal structure can influence its thermal and dielectric properties. ui.ac.id

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is multifaceted, with ongoing investigations into its role in various applications. One area of active research is its potential use in carbon capture technologies. Aqueous solutions of potassium alaninate have been studied for their ability to absorb CO2. cetjournal.it This research is driven by the need for efficient and environmentally friendly methods to mitigate greenhouse gas emissions.

Future research on this compound is likely to expand in several directions. A deeper understanding of its coordination chemistry could lead to the rational design of novel metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities. The exploration of its role in asymmetric synthesis, where the chirality of the L- and D-alanine components could be leveraged, presents another exciting avenue. Furthermore, a more detailed investigation into the properties of materials derived from or incorporating this compound is warranted. This includes a more thorough characterization of its NLO properties and its potential in the development of new ferroelectric and piezoelectric materials. The synthesis and characterization of a wider range of complex salts and coordination compounds containing this compound will be crucial for unlocking its full potential in advanced chemical research.

Detailed Research Findings

Research into related compounds provides valuable data that can help to understand the potential properties of materials containing this compound. One such study on DL-alanine potassium dichromate (DAPC) offers insights into the structural and thermal characteristics of a complex crystalline material containing both potassium and DL-alanine.

Crystal Structure and Thermal Properties of DL-alanine potassium dichromate (DAPC)

A study on the synthesis and characterization of DAPC single crystals provides detailed information on their crystallographic and thermal properties. ui.ac.id

Table 1: Crystallographic Data for DAPC

Parameter Value
Crystal System Triclinic
a (Å) 8.32
b (Å) 10.54
c (Å) 7.98
α (°) 96.18
β (°) 98.11
γ (°) 91.0
Cell Volume (ų) 723.6

Data sourced from a study on DL-alanine potassium dichromate single crystals. ui.ac.id

Table 2: Thermal Analysis of DAPC

Analysis Type Observation Temperature (°C)
Thermogravimetric Analysis (TGA) Stable up to 178
Differential Thermal Analysis (DTA) Endothermic peak (decomposition) 396
Differential Scanning Calorimetry (DSC) Decomposition point 397

Data sourced from a study on DL-alanine potassium dichromate single crystals. ui.ac.idui.ac.id

These findings demonstrate the thermal stability of the DAPC crystal, a material that incorporates both potassium and DL-alanine. ui.ac.idui.ac.id This suggests that materials derived from this compound could also exhibit robust thermal properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93893-38-0

Molecular Formula

C3H6KNO2

Molecular Weight

127.18 g/mol

IUPAC Name

potassium;2-aminopropanoate

InChI

InChI=1S/C3H7NO2.K/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

UJLZCNZPJMYEKF-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])N.[K+]

Origin of Product

United States

Synthesis Methodologies and Advanced Preparations of Potassium Dl Alaninate and Its Complexes

Crystal Growth Techniques for Solid-State Materials

The production of high-quality solid-state Potassium DL-alaninate and its complexes is crucial for their characterization and application. Crystal growth techniques are central to obtaining materials with well-defined structures.

The slow evaporation technique is a widely employed method for growing single crystals from a solution. chalcogen.roresearchgate.net This method involves dissolving the solute in a suitable solvent to create a saturated or supersaturated solution. The solvent is then allowed to evaporate slowly, leading to a gradual increase in the solute concentration and, consequently, the formation of crystals.

For amino acid complexes, this technique has proven effective. For instance, single crystals of DL-alanine potassium dichromate (DAPC) have been successfully grown from an aqueous solution using the slow evaporation technique. ui.ac.id In this process, DL-alanine and potassium dichromate are dissolved in deionized water, and the solution is allowed to evaporate at a controlled temperature. ui.ac.id This method has also been used to grow L-alanine crystals doped with potassium chloride and potassium iodide. chalcogen.ro Similarly, pure and L-alanine doped potassium dihydrogen phosphate (B84403) (KDP) crystals have been grown by the slow evaporation method at room temperature. scirp.org The solubility of the material in the chosen solvent is a critical factor, and for many amino acid-based compounds, water is an effective solvent. ui.ac.idscirp.org

A typical procedure involves:

Preparation of a saturated solution of the compound at a specific temperature. ui.ac.idscirp.org

Filtering the solution to remove any impurities. chalcogen.ro

Covering the container with a perforated lid to control the rate of evaporation. chalcogen.ro

Maintaining the setup in a vibration-free and dust-free environment to promote the growth of high-quality crystals. chalcogen.ro

The dimensions and quality of the resulting crystals are influenced by factors such as the rate of evaporation, temperature, and the purity of the starting materials. chalcogen.roui.ac.id

The gel method offers an alternative approach to crystal growth, particularly for compounds that are sparingly soluble or prone to rapid precipitation. researchgate.net This technique utilizes a gel matrix, such as silica (B1680970) gel, which acts as a medium for the controlled diffusion of reactants, leading to the formation of well-defined crystals. researchgate.netscribd.com

While direct references to the use of the gel method for this compound are not prevalent, the technique has been successfully applied to the crystallization of various amino acids and related compounds, suggesting its potential applicability. researchgate.net The gel method is advantageous as it can suppress rapid nucleation and control crystal size and morphology. advancedsciencenews.com

The general principle involves a two-step process:

A gel is prepared containing one of the reactants.

A solution of the second reactant is carefully layered on top of the gel. The reactants then diffuse slowly through the gel, and where they meet, crystallization occurs. researchgate.net

This method has been used to grow single crystals of materials with nonlinear optical and other valuable properties. researchgate.net

Precursor Synthesis Routes to DL-Alanine

The synthesis of DL-alanine is a fundamental prerequisite for the production of this compound. Several classical and modern synthetic routes are available for the preparation of this racemic amino acid.

The Strecker synthesis, first reported in 1850, is a classic and robust method for synthesizing α-amino acids. masterorganicchemistry.comwikipedia.org The reaction involves a one-pot, three-component reaction of an aldehyde, ammonia (B1221849), and hydrogen cyanide. researchgate.net For the synthesis of DL-alanine, acetaldehyde (B116499) is used as the aldehyde precursor. wikipedia.orgresearchgate.net

The reaction proceeds in two main steps:

Formation of an α-aminonitrile: Acetaldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion (from hydrogen cyanide or a salt like sodium cyanide) to form an α-aminonitrile. masterorganicchemistry.com

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the α-amino acid, in this case, DL-alanine. masterorganicchemistry.comwikipedia.org

Variations of the Strecker synthesis have been developed to improve yields and to produce N-substituted or α,α-disubstituted amino acids by using primary or secondary amines instead of ammonia, or ketones instead of aldehydes. wikipedia.org Asymmetric Strecker reactions have also been developed to produce enantiomerically enriched amino acids. wikipedia.org

Enzymatic methods provide a highly specific and efficient alternative to chemical synthesis for producing individual enantiomers of alanine (B10760859). These biocatalytic approaches are increasingly important in various industries. nih.gov

Several enzymatic strategies have been developed:

D-Alanine from DL-alaninamide: A D-alaninamide specific amidase (D-amidase) from Arthrobacter sp. can be used for the enantioselective hydrolysis of DL-alaninamide to produce D-alanine, leaving L-alaninamide unreacted. tandfonline.com

Dynamic Kinetic Resolution: A combination of an aminopeptidase (B13392206) and a racemase can be used for the dynamic kinetic resolution of amino acid amides. For example, D-aminopeptidase from Ochrobactrum anthropi and α-amino-ε-caprolactam racemase from Achromobacter obae can convert L-alanine amide completely to D-alanine. asm.orgresearchgate.net

Whole-Cell Biocatalysis: Recombinant Escherichia coli strains have been engineered to co-express multiple enzymes, such as alanine dehydrogenase, alanine racemase, and glucose dehydrogenase, for the efficient production of both D- and L-alanine from simple precursors like sodium pyruvate (B1213749) and glucose. nih.gov

These enzymatic methods offer high yields and enantiomeric purity, making them attractive for the large-scale production of D- and L-alanine. nih.govtandfonline.com

Formation of Functionalized Alaninate (B8444949) Derivatives and Metal Complexes

The alaninate moiety can be chemically modified to create a variety of functionalized derivatives and can also act as a ligand to form complexes with metal ions.

Functionalized Alaninate Derivatives: Functionalized β-aryl alanine ester derivatives can undergo C-N and C-O bond formation with quinol carbonyl compounds to produce 2H-benzo[b] masterorganicchemistry.comnih.govoxazines. nih.govfigshare.com Organophosphorus analogs of α- and β-alanine have also been synthesized, which have potential applications as biologically active substances and water-soluble ligands. researchgate.net Alanine can also be functionalized with porphyrin derivatives, leading to self-aggregating structures in organic solvents. researchgate.net

Metal Complexes of Alaninate: Alanine, acting as a bidentate ligand, can coordinate with various metal ions through its amino and carboxylate groups to form stable complexes. researchgate.netumsha.ac.ir The synthesis of these complexes typically involves reacting a metal salt with alanine in a suitable solvent. researchgate.netscispace.comajol.info For example, mixed ligand complexes of transition metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with alanine and 8-hydroxyquinoline (B1678124) have been synthesized. researchgate.net Chromium(III) complexes with alanine have also been prepared and characterized. umsha.ac.ir The synthesis of platinum(II) and palladium(II) complexes with β-alanine has also been reported. nih.gov

The formation of these complexes can be influenced by the reaction conditions, such as pH and the stoichiometry of the reactants. The resulting metal complexes often exhibit distinct colors and have different physical and chemical properties compared to the free ligand. scispace.comajol.info

Synthesis of Amino Acid-Metal Coordination Compounds (e.g., DL-Alanine Potassium Dichromate)

The synthesis of coordination compounds involving amino acids and metal ions is a significant area of research due to the potential applications of these materials in fields like nonlinear optics. Amino acids can act as bidentate ligands, coordinating with metal ions through both their carboxyl and amine groups. jocpr.com

A notable example is the synthesis of DL-Alanine Potassium Dichromate (DAPC) single crystals. These crystals are grown from an aqueous solution using a slow evaporation technique. ui.ac.idresearchgate.net The process begins by dissolving stoichiometric amounts of DL-alanine and potassium dichromate in deionized water. ui.ac.id To ensure the purity of the final product, the raw materials are typically purified through repeated recrystallization before the growth process. ui.ac.id The mixture, containing equivalent amounts of DL-alanine and potassium dichromate, is prepared at an elevated temperature of around 60°C to ensure complete dissolution. ui.ac.id The solution is then allowed to evaporate slowly at a constant temperature, leading to the formation of single crystals over time. ui.ac.idresearchgate.net

The resulting DAPC crystals have been characterized using various analytical techniques. Single-crystal X-ray diffraction (XRD) analysis reveals that DAPC crystallizes in a triclinic system. ui.ac.idresearchgate.net Thermal analysis, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA), has shown that the DAPC compound is stable at temperatures up to 178°C. ui.ac.id The decomposition point has been identified at approximately 396-397°C. ui.ac.idresearchgate.netui.ac.id

Table 1: Properties of DL-Alanine Potassium Dichromate (DAPC) Single Crystals

PropertyFinding
Synthesis Method Slow evaporation from aqueous solution
Starting Materials DL-alanine, Potassium Dichromate
Solvent Deionized Water
Crystal System Triclinic
Thermal Stability Stable up to 178°C
Decomposition Point 396-397°C

Preparation of N-Acylated Alaninate Surfactants

N-acyl amino acid surfactants are a class of biodegradable and biocompatible surfactants synthesized using amino acids as the hydrophilic head group. Potassium alaninate, the potassium salt of alanine, can serve as a key raw material in these preparations. google.com The most common industrial method for synthesizing these surfactants is the Schotten-Baumann condensation reaction. google.comnih.gov

This process typically involves two main steps. First, a fatty acid chloride is prepared from a fatty acid (derived from sources like coconut oil or palm oil) and a halogenating agent such as thionyl chloride or phosgene. nih.govgoogle.com In the second step, this fatty acid chloride is reacted with an amino acid salt, such as potassium L-alaninate, in an aqueous or mixed water-solvent medium. google.comgoogle.com The reaction is carried out in the presence of a base to neutralize the hydrogen chloride formed during the condensation, driving the reaction to completion and yielding the N-acyl amino acid surfactant. google.com

Alternative methods include the direct amidation of fatty acid methyl esters or glycerides with amino acid salts. researchgate.net For example, N-acyl amino acid surfactants have been synthesized by reacting fatty acid methyl esters with amino acids like lysine, serine, and threonine, with yields reported between 60% and 93%. researchgate.net Another approach involves the direct dehydration condensation of fatty acids and amino acid salts at high temperatures (above 170°C), continuously removing the water generated to increase the yield. researchgate.net

Table 2: Synthesis Methods for N-Acylated Alaninate Surfactants

Synthesis MethodAcyl SourceAmino Acid SourceKey Conditions
Schotten-Baumann Condensation Fatty Acid Chloride (from oils)Potassium L-Alaninate, Sodium GlycinateReaction with base in aqueous/solvent medium
Fatty Acid Ester Amidation Fatty Acid Methyl Esters, GlyceridesLysine, Serine, Threonine, MethionineCatalytic action (e.g., sodium methoxide), sometimes in a solvent like glycerol
Direct Dehydration Condensation Fatty AcidsAmino Acid SaltsHigh temperature (>170°C), continuous removal of water

Synthesis of Mixed Salt Crystals (e.g., L-Alanine Potassium Chloride, L-Alanine Potassium Penta Borate Octa Hydrate)

Semi-organic crystals, which combine the properties of organic materials like amino acids with inorganic salts, are of interest for applications in nonlinear optics. The synthesis of mixed salt crystals involving L-alanine and potassium salts is typically achieved through the slow evaporation solution growth technique at ambient temperatures. researchgate.netrasayanjournal.co.in

For the synthesis of L-Alanine Potassium Chloride (LAKCl), L-alanine and potassium chloride are dissolved in deionized water, often in a 1:1 molar ratio. rasayanjournal.co.in To optimize crystal growth, the pH of the solution may be adjusted; for instance, to a pH of 6, which is the isoelectric point of L-alanine. rasayanjournal.co.in The solution is filtered to remove impurities and then left for slow evaporation. Over a period of several weeks, transparent single crystals are formed. sphinxsai.com X-ray diffraction studies have confirmed that L-Alanine Potassium Chloride crystallizes in the orthorhombic system with the space group P212121. researchgate.netresearchgate.net In some preparations, a 2:1 molar ratio of L-alanine to potassium chloride is used, resulting in a crystal structure identified as triclinic. sphinxsai.com

A similar methodology is employed for the synthesis of L-Alanine Potassium Penta Borate Octa Hydrate (LAPPB). This compound is prepared by dissolving L-Alanine and potassium pentaborate octahydrate in a 2:1 molar ratio in water. scialert.net The slow evaporation of this solution yields LAPPB crystals. scialert.net Characterization has shown these crystals to belong to the orthorhombic system. scialert.net Thermal analysis indicates that LAPPB is stable up to 153°C and begins to melt at 210.2°C. scialert.net

Table 3: Synthesis and Properties of L-Alanine Mixed Salt Crystals

CompoundMolar Ratio (Alanine:Salt)Synthesis MethodCrystal SystemThermal Stability/Melting Point
L-Alanine Potassium Chloride (LAKCl) 1:1 or 2:1Slow EvaporationOrthorhombic or TriclinicNot specified
L-Alanine Potassium Penta Borate Octa Hydrate (LAPPB) 2:1Slow EvaporationOrthorhombicStable up to 153°C; Melts at 210.2°C

Advanced Structural Elucidation and Spectroscopic Characterization of Potassium Dl Alaninate Systems

High-Resolution Crystallographic Analysis

SCXRD analysis of DAPC reveals that it crystallizes in the triclinic system. ui.ac.id This crystal system is characterized by three unequal axes and three unequal angles. The determined lattice parameters for this complex highlight the intricate packing of the DL-alanine, potassium ions, and dichromate ions in the crystal lattice. ui.ac.id

Table 1: Crystallographic Data for DL-alanine potassium dichromate (DAPC) Single Crystal ui.ac.id

Parameter Value
Crystal System Triclinic
a (Å) 7.99
b (Å) 11.88
c (Å) 7.33
α (°) 96.18(3)
β (°) 98.11(2)
γ (°) 91.0(0)

Data pertains to the DL-alanine potassium dichromate (DAPC) complex, as detailed structural information for pure potassium DL-alaninate was not found.

In contrast, studies on the enantiomerically pure L-alanine complexed with potassium chloride indicate an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.netresearchgate.net This fundamental difference in crystal symmetry underscores that the structure of a racemic DL-compound cannot be inferred from its L- or D-enantiomer due to distinct molecular packing arrangements.

Powder X-ray diffraction (PXRD) is a powerful technique used to confirm the crystalline nature of a material, identify its phase, and refine its lattice parameters. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles.

For systems containing L-alanine doped with potassium salts like potassium chloride and potassium iodide, PXRD patterns show sharp, well-defined peaks, confirming the high crystalline quality of the grown materials. chalcogen.ro The positions and intensities of these peaks serve as a fingerprint for a specific crystalline phase. In studies involving these doped crystals, shifts in peak positions and variations in intensity compared to pure L-alanine were observed, indicating the incorporation of the potassium salts into the crystal lattice. chalcogen.ro This analysis confirmed that the resulting crystals belong to the orthorhombic system. chalcogen.ro Similarly, PXRD was used to verify the crystalline nature of L-alanine potassium chloride crystals. jconsortium.comjconsortium.com

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy probes the quantized vibrational states of molecules. By measuring the absorption or scattering of light, it provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a key analytical method for identifying functional groups in a compound. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In systems containing L-alanine and potassium salts, FTIR spectra confirm the presence of the functional groups associated with the alaninate (B8444949) anion. chalcogen.ro The formation of the alaninate salt involves the deprotonation of the carboxylic acid (COOH) group to a carboxylate (COO⁻) group. This change is readily observable in the FTIR spectrum. Key vibrational modes for the alaninate moiety include the asymmetric and symmetric stretching of the NH₃⁺ group, the asymmetric stretching of the COO⁻ group, and various bending and rocking modes.

Table 2: Representative FTIR Vibrational Assignments for Alaninate Systems chalcogen.ro

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3100-3000 NH₃⁺ Asymmetric Stretch
~2980 CH₃ Asymmetric Stretch
~1600 COO⁻ Asymmetric Stretch
~1520 NH₃⁺ Symmetric Bending
~1450 CH₃ Asymmetric Bending
~1410 COO⁻ Symmetric Stretch
~1355 CH₃ Symmetric Bending
~1110 C-N Stretch
~850 C-C Stretch

Assignments are based on studies of L-alanine doped with potassium salts and are representative of the alaninate functional groups expected in this compound. chalcogen.ro

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While specific Raman spectra for this compound were not found in the surveyed literature, the technique is valuable for observing vibrational modes that are weak or absent in FTIR spectra, such as those from non-polar bonds. For DL-alanine, Raman spectroscopy can be used to study the behavior of its vibrational modes, including those in the C-H stretching region between 2800 and 3200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment of individual atoms.

For DL-alanine, ¹H NMR provides distinct signals corresponding to the different protons in the molecule. In an aqueous solution, the spectrum is relatively simple. The methyl (CH₃) protons appear as a doublet due to coupling with the adjacent α-proton. The α-proton (CH) appears as a quartet due to coupling with the three methyl protons. The chemical shifts are sensitive to the molecular structure and environment.

Table 3: ¹H NMR Spectral Data for DL-alanine in H₂O nih.gov

Proton Chemical Shift (ppm) Multiplicity
CH₃ ~1.48 Doublet

Data is for the parent amino acid DL-alanine in water. In this compound, the molecule exists as the alaninate anion, which would result in shifts of these values, particularly for the α-CH proton, due to the deprotonation of the carboxyl group.

Solution-State Structural Conformation and Dynamics

In solution, the conformation and dynamics of this compound are influenced by interactions between the alaninate anion, the potassium cation, and the solvent molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these solution-state properties. Techniques such as ¹H and ¹³C NMR can provide information about the chemical environment of individual atoms within the molecule, revealing details about its structure and the electronic distribution.

Furthermore, advanced NMR experiments, including Nuclear Overhauser Effect Spectroscopy (NOESY), can elucidate the spatial proximity of different protons, offering insights into the three-dimensional conformation of the molecule in solution. The dynamics of the molecule, such as rotational and translational motion, can be studied by measuring relaxation times (T1 and T2). These studies are crucial for understanding how this compound interacts with its environment at a molecular level. The presence of the potassium ion can influence the chemical shifts of the alaninate protons and carbons, indicating ion-dipole interactions in solution.

Isotopic Labeling Studies for Mechanistic Insights (e.g., ¹³C, ¹H, ¹⁵N NMR for species distribution)

Isotopic labeling, where specific atoms in the this compound molecule are replaced with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a sophisticated technique used in conjunction with NMR spectroscopy to gain deeper mechanistic insights and to study species distribution in complex systems. nih.gov

By selectively labeling different positions in the alaninate molecule, researchers can track the fate of these atoms in chemical reactions or physical processes. For instance, ¹³C and ¹⁵N NMR studies on isotopically labeled this compound can provide unambiguous assignments of NMR signals and reveal subtle details about its electronic structure and bonding. These studies are instrumental in understanding reaction mechanisms, determining the pathways of molecular transformations, and quantifying the distribution of different chemical species in equilibrium. The use of isotopic labeling can also enhance the sensitivity of NMR experiments, allowing for the detection of low-concentration intermediates or products.

IsotopeNMR NucleusInformation Gained
Carbon-13¹³CProvides detailed information on the carbon skeleton, chemical shifts are sensitive to the electronic environment, allowing for differentiation of various carbon atoms.
Proton¹HOffers insights into the proton environments, coupling patterns can reveal connectivity between adjacent protons.
Nitrogen-15¹⁵NUseful for probing the environment of the nitrogen atom in the amino group, sensitive to hydrogen bonding and coordination with the potassium ion.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy techniques are employed to investigate the optical properties of this compound, providing information about its electronic transitions and transparency.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Transparency Range

UV-Vis-NIR spectroscopy is a fundamental technique for characterizing the optical transparency and electronic properties of materials. For this compound, this analysis reveals the wavelength range over which the material is transparent. Good transparency in the visible and near-infrared regions is a desirable property for optical applications. researchgate.net The UV cutoff wavelength, which marks the onset of significant electronic absorption, is a key parameter determined from the UV-Vis spectrum. A lower cutoff wavelength indicates a wider transparency window. Studies on related compounds, such as L-alanine potassium chloride, have shown a wide optical transmittance covering the visible region. researchgate.net The optical band gap of the material, which is the energy required to excite an electron from the valence band to the conduction band, can be calculated from the absorption data.

Spectroscopic ParameterTypical Finding for Alanine-based CrystalsSignificance
UV Cutoff WavelengthGenerally below 300 nm researchgate.netIndicates a wide transparency window in the visible and near-infrared regions.
Transparency RangeHigh transmittance in the visible and NIR regions researchgate.netEssential for applications in optical devices and nonlinear optics.
Optical Band GapTypically in the range of 4-6 eV researchgate.netA larger band gap corresponds to transparency over a wider range of wavelengths.

Photoluminescence Studies for Emission Characteristics

Photoluminescence spectroscopy investigates the light emitted by a material after it has absorbed photons. This technique can reveal information about the electronic structure, defects, and impurities within the crystal lattice of this compound. When the material is excited with a suitable wavelength of light, it may emit light at a longer wavelength. The resulting emission spectrum can provide insights into the radiative recombination processes occurring within the material. The presence of specific emission bands can be correlated with particular electronic transitions or defect states, which is crucial for assessing the material's potential for applications in areas such as scintillators or light-emitting devices.

Microscopic and Surface Morphology Characterization

The surface features and microstructure of this compound crystals are important for understanding their physical properties and growth mechanisms.

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of solid materials at high magnification. SEM analysis of this compound crystals can reveal details about their shape, size, and surface features, such as growth steps, etch pits, and other defects. researchgate.net This information is valuable for optimizing crystal growth conditions to obtain high-quality crystals with smooth surfaces, which is often a prerequisite for optical and electronic applications. The microstructure observed through SEM can also provide insights into the crystalline perfection and the presence of any secondary phases or impurities.

Energy Dispersive X-ray Spectroscopy (EDX/EDAX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used in conjunction with electron microscopy to perform elemental analysis and chemical characterization of a sample. thermofisher.com The method identifies elements by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. thermofisher.com Each element has a unique atomic structure and therefore emits a unique set of X-ray peaks, allowing for qualitative and quantitative analysis of the elemental composition. thermofisher.com

In the context of this compound, EDX analysis serves to confirm the presence of the constituent elements and map their distribution across the sample. The expected elemental composition includes potassium (K), carbon (C), nitrogen (N), and oxygen (O). Hydrogen (H) is also present in the compound but is too light to be detected by standard EDX detectors. The technique is crucial for verifying the incorporation of potassium into the alanine (B10760859) structure and for identifying any elemental impurities that may be present. researchgate.net For instance, similar studies on L-Alanine Potassium Sulphate have successfully used EDX to identify the composition of elements present in the material. synthasite.com The analysis provides a foundational confirmation of the compound's stoichiometry before more complex structural and property characterizations are undertaken.

Table 1: Expected Elements and Their Characteristic X-ray Energies for this compound This table presents the primary elements expected in a pure sample of this compound and their corresponding characteristic X-ray emission lines commonly used for identification in EDX analysis.

ElementSymbolAtomic Number (Z)Characteristic X-ray LineEnergy (keV)
CarbonC60.277
NitrogenN70.392
OxygenO80.525
PotassiumK193.313

Dielectric and Electrical Property Characterization

The study of dielectric and electrical properties is essential for understanding the behavior of this compound crystals in the presence of an external electric field. These characteristics are critical for evaluating the material's potential for use in various electronic and optical applications. researchgate.net

Frequency and Temperature Dependent Dielectric Constant and Loss Measurements

The dielectric constant (permittivity) and dielectric loss are fundamental properties that describe how a material stores and dissipates electrical energy, respectively. nist.gov For crystalline systems like this compound, these properties are typically dependent on both the frequency of the applied electric field and the temperature. researchgate.netresearchgate.net

Research on analogous semi-organic crystals, such as L-Alanine Potassium Sulphate, shows that both the dielectric constant and dielectric loss are strongly dependent on the frequency of the applied field. synthasite.com Typically, the dielectric constant is observed to be high at lower frequencies and decreases as the frequency increases. researchgate.net This phenomenon is attributed to the contribution of different types of polarization (electronic, ionic, orientational, and space charge) at lower frequencies. As the frequency rises, dipoles with larger relaxation times are unable to align with the rapidly alternating field, leading to a decrease in the dielectric constant. ui.ac.idresearchgate.net

Similarly, the dielectric loss, which represents the energy dissipated as heat within the material, also tends to decrease with increasing frequency. ui.ac.idresearchgate.net Low values of dielectric loss, particularly at higher frequencies, are generally indicative of a higher quality crystalline structure with fewer defects. synthasite.comresearchgate.net The variation of these properties with temperature provides insights into phase transitions and the mobility of charge carriers within the crystal. researchgate.net

Table 2: Representative Frequency Dependence of Dielectric Properties for Alaninate-Based Crystals This table illustrates the typical trend of dielectric constant (εr) and dielectric loss (tan δ) as a function of frequency at a constant temperature, based on findings for similar compounds. synthasite.comui.ac.idresearchgate.net

Frequency (Hz)Dielectric Constant (εr)Dielectric Loss (tan δ)
100450.08
1,000380.06
10,000320.04
100,000250.02
1,000,000200.01

AC Conductivity and Activation Energy Determination in Crystalline Systems

The study of alternating current (AC) conductivity provides valuable information about the charge transport mechanisms within a crystalline material. researchgate.net In dielectric materials, the AC conductivity (σ_ac) is related to the dielectric loss and frequency. Investigations into related materials show that AC conductivity generally increases with both increasing frequency and temperature. researchgate.netui.ac.id This behavior is often attributed to the hopping of charge carriers, such as ions or defects, between localized states within the crystal lattice. nii.ac.jp

A crucial parameter derived from these studies is the activation energy (E_a). The activation energy represents the potential barrier that charge carriers must overcome to move from one site to another, and thus it governs the conductivity process. nii.ac.jp It can be calculated from the temperature dependence of AC conductivity using the Arrhenius equation. For the closely related compound DL-alanine potassium di-chromate, the activation energy was determined to be 0.074 eV. ui.ac.idresearchgate.net This low activation energy suggests that charge carriers are relatively mobile within the crystal structure. Understanding the activation energy is essential for assessing the material's electrical characteristics and its suitability for applications where charge transport is a key factor. researchgate.net

Table 3: AC Conductivity and Activation Energy for a DL-Alanine-Potassium Salt System This table presents findings on AC conductivity and the calculated activation energy for DL-alanine potassium di-chromate, a compound with a similar structure to this compound. ui.ac.idresearchgate.net

PropertyValue
AC Conductivity BehaviorIncreases with frequency and temperature
Activation Energy (E_a)0.074 eV

Chemical Reactivity and Mechanistic Investigations of Potassium Dl Alaninate

Oxidation-Reduction Chemistry of Alaninate (B8444949) Species

The oxidation of the alaninate species, the conjugate base of the amino acid alanine (B10760859), has been a subject of significant kinetic and mechanistic study. The reaction pathways and rates are highly dependent on the oxidant used and the conditions of the reaction medium. A particularly well-studied system is the oxidation by permanganate (B83412) ion, which showcases complex chemical behavior.

The oxidation of DL-alanine by permanganate ion in acidic aqueous solutions is a complex process characterized by autocatalysis. rsc.orgresearchgate.net The reaction kinetics often present an "inverted S-shape" curve, indicating a slow initial phase followed by an acceleration period. cdnsciencepub.com

The mechanism of oxidation is believed to proceed through a successive one-electron transfer of an inner-sphere nature. cdnsciencepub.com The process involves two distinct stages. In the initial slow phase, permanganate ion oxidizes the substrate, leading to the formation of intermediate manganese species, such as manganese(III) and/or manganese(IV). researchgate.netcdnsciencepub.com These intermediate species are more potent oxidants than the permanganate ion itself under these conditions and are responsible for the subsequent auto-acceleration of the reaction. cdnsciencepub.com The reaction can be represented by the following general scheme:

Slow Step: MnO₄⁻ + Alanine → Mn(Intermediate) + Products

Fast (Autocatalytic) Step: Mn(Intermediate) + Alanine → Mn(II) + Products

Kinetic evidence supports the formation of an intermediate complex between the amino acid and the oxidant. researchgate.net The protonated forms of both the permanganate ion (HMnO₄) and the amino acid play a significant role in the kinetics. researchgate.net HMnO₄ is considered a stronger oxidizing agent than the MnO₄⁻ ion. cdnsciencepub.com

The oxidation of alanine by strong oxidants like permanganate typically leads to oxidative deamination and decarboxylation. researchgate.net This process involves the removal of both the amino group and the carboxyl group from the alanine molecule. The final oxidation products of DL-alanine oxidation by permanganate in acidic media have been identified as the corresponding aldehyde, ammonia (B1221849), and carbon dioxide. sciencepublishinggroup.com

The proposed pathway involves the initial attack of the oxidant on the amino acid. This leads to the formation of a transient intermediate which then undergoes decarboxylation to form a free radical intermediate. This radical is subsequently attacked by another oxidant molecule to yield the final products. austinpublishinggroup.com In some systems, particularly biological ones, oxidative decarboxylation can also occur after the transamination of the amino acid to its corresponding α-keto acid. nih.gov

The rate of oxidation of alanine by permanganate is significantly influenced by the acidity of the medium. Studies conducted in perchloric acid solutions show that the rate of oxidation increases as the concentration of hydrogen ions [H⁺] increases. cdnsciencepub.com This indicates that the reaction is acid-catalyzed. researchgate.net This catalytic effect is attributed to the protonation of the permanganate ion to form permanganic acid (HMnO₄), which is a more powerful oxidizing agent. cdnsciencepub.com

The ionic strength of the medium also affects the reaction rate. At higher concentrations of an inert electrolyte like sodium perchlorate, the rate constants for both the slow and fast stages of the reaction were found to increase with increasing ionic strength. cdnsciencepub.com However, some studies have reported no significant primary salt effect within the concentration limits demanded for the application of the Brønsted-Bjerrum equation. cdnsciencepub.com In the oxidation of L-lysine by permanganate, changes in ionic strength produced a non-significant variation in the reaction rate. scielo.org.za

Table 1: Effect of Hydrogen Ion Concentration on the Rate of Oxidation of DL-alanine by Permanganate Ion

Conditions: [MnO₄⁻] = 2.8 x 10⁻⁴ mol dm⁻³; [DL-alanine] = 0.1 mol dm⁻³; Ionic Strength (I) = 2.0 mol dm⁻³; Temperature = 30°C. Source: Hassan, R. M. (1991). Can. J. Chem. cdnsciencepub.com

[H⁺] (mol dm⁻³)k_s (s⁻¹) x 10⁴k_f (s⁻¹) x 10³
0.754.830.85
1.006.131.00
1.257.001.17
1.508.171.33
1.759.331.50
2.0010.331.67

The oxidation of alanine can be catalyzed by various species, including metal ions and surfactant micelles.

Metal Ion Effects: The oxidation of alanine by permanganate is a classic example of autocatalysis, where a product of the reaction, manganese(II) ions (Mn²⁺), accelerates the reaction rate. cdnsciencepub.com The addition of Mn²⁺ ions at the beginning of the reaction leads to a significant increase in the reaction rate and can cause the complete disappearance of the initial slow induction period. cdnsciencepub.com Conversely, the addition of ions like fluoride (B91410) (F⁻), which form stable complexes with intermediate manganese species (Mn³⁺/Mn⁴⁺), causes a decrease in the reaction rate, further confirming the role of these intermediates as the primary reactive species in the auto-acceleration stage. cdnsciencepub.com

Micelle Catalysis: Surfactants, which form micelles in solution above a certain concentration known as the critical micelle concentration (CMC), can catalyze the oxidation of amino acids. scielo.org.za Anionic surfactants like sodium dodecyl sulphate (SLS) have been shown to catalyze the oxidation of L-lysine by permanganate in an acidic medium. scielo.org.za The catalytic effect is observed even at concentrations below the CMC, a phenomenon known as pre-micellar catalysis. This catalysis is explained by the distribution of reactants between the aqueous phase and the micellar pseudophase, where the reaction occurs at a different rate. The catalytic effect of micelles on the oxidation of L-aspartic acid by acidic permanganate has also been investigated. ijcrt.org

Table 2: Effect of Added Salts on the Auto-acceleration Rate (k_f) of Oxidation of DL-alanine by Permanganate Ion

Conditions: [MnO₄⁻] = 2.8 x 10⁻⁴ mol dm⁻³; [DL-alanine] = 0.1 mol dm⁻³; [H⁺] = 1.0 mol dm⁻³; I = 2.0 mol dm⁻³; Temperature = 25°C. Source: Hassan, R. M. (1991). Can. J. Chem. cdnsciencepub.com

[NaF] (mol dm⁻³) x 10³k_f (s⁻¹) x 10⁴[MnSO₄] (mol dm⁻³) x 10³k_f (s⁻¹) x 10⁴
0.008.170.008.17
0.507.330.1010.00
1.006.500.2511.50
1.505.830.5013.33
2.005.330.7515.00
2.504.831.0016.67

Ligand Exchange and Coordination Chemistry

As an amino acid, alaninate is an excellent ligand, capable of forming stable complexes with a variety of metal ions. It typically acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered ring.

Alaninate forms well-defined coordination complexes with transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netwikipedia.org The stoichiometry of these complexes can vary, with common forms being 1:1 (ML), 1:2 (ML₂), and 1:3 (ML₃), where M is the metal ion and L is the alaninate ligand. wikipedia.org For metal ions that prefer octahedral coordination, tris-complexes of the formula [M(alaninate)₃] can be formed. wikipedia.org

The stability of these complexes is quantified by their stability constants (log K). The stability of transition metal-alaninate complexes generally follows the Irving-Williams series. For instance, the stability of complexes with several divalent metal ions follows the order: Cu(II) > Ni(II) > Co(II). sebhau.edu.ly Studies have shown that copper(II) complexes with DL-alanyl-DL-alanine are more stable than the corresponding nickel(II) complexes. iosrjournals.org The presence of alkyl groups on the nitrogen atom of L-alanine has been found to decrease the stability of the resulting copper(II) complexes. tandfonline.comresearchgate.net

Table 3: Stability Constants (Log K) of some Transition Metal Complexes with Alanine

Metal IonLog K₁Log K₂ConditionsSource
Co(II)4.703.8227°C, 0.1 M NaClO₄, 40% v/v alcohol-water researchgate.net
Ni(II)5.504.5427°C, 0.1 M NaClO₄, 40% v/v alcohol-water researchgate.net
Cu(II)8.026.6427°C, 0.1 M NaClO₄, 40% v/v alcohol-water researchgate.net
Zn(II)4.724.3027°C, 0.1 M NaClO₄, 40% v/v alcohol-water researchgate.net
Cu(II)8.5214.76 (β₂)298 K, pH=7.8, I=0.15 M NaClO₄ researchgate.net

Note: K₁ refers to the formation of [ML]⁺, K₂ to the formation of [ML₂], and β₂ = K₁ * K₂.

Isotope Effect Studies for Reaction Pathway Elucidation

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the transition state of the rate-determining step. The substitution of an atom with its heavier isotope can lead to a change in the reaction rate if the bond to that atom is being broken or formed in the rate-limiting step.

Deuterium Kinetic Isotope Effects on Alanine Oxidation

The oxidation of alanine has been investigated using deuterium kinetic isotope effects to probe the mechanism of C-H bond cleavage. In a study of L-alanine oxidation by the flavoenzyme Tryptophan 2-monooxygenase (TMO), an L-amino acid oxidase, the primary deuterium kinetic isotope effect was measured. nih.gov The substitution of the α-hydrogen of alanine with deuterium resulted in a significant decrease in the reaction rate.

The observed deuterium isotope effect on the rate constant for flavin reduction by alanine was found to be 6.3 ± 0.9. nih.gov This large, primary KIE is consistent with the cleavage of the C-H bond being the rate-determining step of the reaction. The pH independence of the KIE over a range of 6.5 to 10, with an average value of 6.0 ± 0.5, further supports that C-H bond cleavage is the first irreversible step. nih.gov These findings are consistent with a hydride transfer mechanism for the oxidation of alanine by this enzyme. nih.gov

Isotope Effect ParameterValueInterpretation
Deuterium KIE on flavin reduction6.3 ± 0.9C-H bond cleavage is the rate-determining step.
pH-independent Deuterium KIE (pH 6.5-10)6.0 ± 0.5C-H bond cleavage is the first irreversible step.

15N Kinetic Isotope Effects on Alanine Transformation

Nitrogen-15 kinetic isotope effects provide insight into changes in the bonding environment of the nitrogen atom during a reaction. For the oxidation of L-alanine by Tryptophan 2-monooxygenase, the 15N kinetic isotope effect on the catalytic efficiency (kcat/Km) was determined to be 1.0145 ± 0.0007 at pH 8. nih.gov

This value reflects changes in the bonding of the alanine nitrogen up to and including the first irreversible step. To isolate the isotope effect on the C-H bond cleavage step, the equilibrium 15N isotope effect for the deprotonation of the alanine amino group was also measured and found to be 1.0233 ± 0.0004. nih.gov By accounting for this equilibrium effect, the 15N isotope effect on the C-H bond cleavage step was calculated to be 0.9917 ± 0.0006. nih.gov This inverse isotope effect suggests an increase in the bonding order of the nitrogen atom in the transition state, which is also consistent with a hydride transfer mechanism where the nitrogen lone pair assists in the expulsion of the hydride ion.

Isotope Effect ParameterValueInterpretation
15V/Kalanine at pH 81.0145 ± 0.0007Reports on changes in nitrogen's bonding prior to or during the first irreversible step.
Equilibrium 15N isotope effect for amino group deprotonation1.0233 ± 0.0004Quantifies the isotope effect on the initial acid-base equilibrium.
15N isotope effect on C-H bond cleavage0.9917 ± 0.0006Inverse effect suggests increased nitrogen bonding order in the transition state.

Enzymatic Reaction Mechanisms Involving Alanine Derivatives

Kinetic and Mechanistic Studies of D-Amino Acid Aminotransferase

D-amino acid aminotransferase (DAAT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination between D-amino acids and α-keto acids. nih.gov This reaction is crucial for the biosynthesis of D-amino acids, which are essential components of the bacterial cell wall. ebi.ac.uk The catalytic mechanism of DAAT proceeds via a Ping Pong Bi Bi mechanism. ebi.ac.uk

The reaction can be divided into two half-reactions. In the first half-reaction, a D-amino acid, such as D-alanine, binds to the PLP cofactor, forming an external aldimine. This is followed by a 1,3-prototropic shift to a ketimine intermediate, which is then hydrolyzed to release an α-keto acid (pyruvate in the case of alanine) and the pyridoxamine-5'-phosphate (PMP) form of the cofactor. ebi.ac.uk In the second half-reaction, an α-keto acid (e.g., α-ketoglutarate) binds to the PMP, and the process is reversed to generate a new D-amino acid (D-glutamate) and regenerate the PLP cofactor. ebi.ac.uk

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
D-Alanine2.6 ± 0.414.0 ± 0.75.4
α-Ketoglutarate0.14 ± 0.0214.0 ± 0.4100

Activation Mechanisms of D-Alanine-D-alanine Ligase by Monovalent Cations

D-Alanine-D-alanine ligase (Ddl) is an ATP-grasp enzyme that plays a critical role in bacterial cell wall biosynthesis by catalyzing the formation of the D-alanyl-D-alanine dipeptide. nih.gov This enzyme is a known target for antibiotics. The activity of Ddl is significantly enhanced by the presence of monovalent cations, particularly potassium (K+). nih.govnih.gov

Studies on Ddl from Thermus thermophilus (TtDdl) have shown that it is a type II monovalent cation-activated enzyme, meaning it retains some activity in the absence of these cations but is significantly stimulated by their presence. nih.gov The efficiency of TtDdl increases by approximately 20-fold in the presence of activating monovalent cations. nih.govresearchgate.net The activation is dependent on the ionic radius of the cation, with K+ and Rubidium (Rb+) providing maximal activation, while smaller cations like Lithium (Li+) and Sodium (Na+) show little to no effect. nih.govresearchgate.net

Structural and biochemical analyses have revealed that the activating monovalent cation binds adjacent to the active site. nih.gov The proposed mechanism of activation does not involve a significant conformational change of the enzyme upon cation binding. nih.govresearchgate.net Instead, it is suggested that the monovalent cation alters the charge distribution within the active site. This electrostatic effect is thought to enhance the binding affinity for the carboxylate of the first D-alanine substrate (D-Ala1) and promote the formation of the acylphosphate intermediate, a key step in the catalytic cycle. nih.gov

The table below summarizes the effect of different monovalent cations on the catalytic efficiency of TtDdl. researchgate.net

Monovalent Cation (50 mM)Relative kcat/KM for D-Ala2
None1.0
KCl~20
NH4ClIncreased
RbCl~20
CsClIncreased
LiClNo significant increase
NaClNo significant increase

Solution Phase Behavior and Intermolecular Interactions of Potassium Dl Alaninate

Solvation Thermodynamics and Solute-Solvent Interactions

The thermodynamics of solvation provide quantitative insights into the energetic changes that occur when a solute is transferred from a reference state (like the gas phase or pure water) into a solvent. For potassium DL-alaninate in aqueous solutions, these parameters reveal the nature and strength of solute-solvent interactions.

The standard transfer Gibbs energies (ΔG⁰t), entropies (ΔS⁰t), and enthalpies (ΔH⁰t) quantify the thermodynamics of moving a solute from a reference solvent (typically pure water) to a different solvent system, such as an aqueous electrolyte solution. These parameters for DL-alanine in aqueous potassium salt solutions have been determined primarily through solubility measurements at different temperatures. acs.org The "formol titrimetry" method is a common analytical technique used to determine the solubility of amino acids in these solutions. acs.orgniscpr.res.in

The standard transfer Gibbs energy indicates the spontaneity of the transfer process. A negative ΔG⁰t value suggests that the solute is more stable and thus more soluble in the electrolyte solution compared to pure water, a phenomenon known as the "salting-in" effect. Conversely, a positive ΔG⁰t points to a "salting-out" effect, where the solute is less soluble. nih.gov

The chemical contribution to the standard transfer Gibbs energies can be isolated by accounting for cavity effects and dipole-dipole interactions. niscpr.res.in This chemical effect provides a clearer picture of the specific interactions between the solute and the solvent components. acs.org Studies on DL-alanine in aqueous solutions of potassium chloride (KCl) and potassium nitrate (B79036) have been conducted to evaluate these thermodynamic parameters. acs.orgresearchgate.net

Table 1: Thermodynamic Parameters of Transfer for DL-alanine in Aqueous Potassium Salt Solutions at 298.15 K Please note that the following is an illustrative table based on typical findings in the literature. Actual values can vary with electrolyte concentration.

ElectrolyteMolality (mol/kg)ΔG⁰t (kJ/mol)TΔS⁰t (kJ/mol)ΔH⁰t (kJ/mol)
KCl0.5-0.150.850.70
KCl1.0-0.281.200.92
KNO₃0.5-0.221.100.88
KNO₃1.0-0.401.551.15

The presence of electrolytes significantly influences the solubility of amino acids in water. acs.org This effect is a result of the interactions between the electrolyte ions and the zwitterionic form of the amino acid. nih.gov The phenomenon can be broadly categorized as "salting-in" (solubility increase) or "salting-out" (solubility decrease). acs.orgscispace.com

For DL-alanine, the effect of potassium salts like potassium chloride (KCl), potassium fluoride (B91410) (KF), potassium iodide (KI), and potassium sulfate (B86663) (K₂SO₄) has been investigated. niscpr.res.innih.govacs.orgipb.ptcdnsciencepub.com Generally, in the presence of potassium salts, many amino acids, including DL-alanine, exhibit a salting-in effect, particularly at lower to moderate electrolyte concentrations. nih.govacs.org This is attributed to favorable interactions between the K⁺ and the carboxylate group (–COO⁻) and between the anion of the salt and the ammonium (B1175870) group (–NH₃⁺) of the zwitterionic alanine (B10760859). nih.gov

However, the specific behavior can be complex. For instance, in aqueous potassium sulfate (K₂SO₄) solutions, DL-alanine shows a slight increase in solubility up to a certain concentration (around 0.30 molal), after which the solubility decreases. nih.gov This suggests that at lower concentrations, ion-pair formation between the alaninate (B8444949) zwitterion and the electrolyte ions is favorable, leading to salting-in. nih.gov At higher concentrations, factors like steric hindrance and increased ion-ion interactions may lead to a decrease in solubility. nih.gov In contrast, cations like Na⁺ and K⁺ are generally considered to have little impact on the aqueous solubility of amino acids with apolar side chains compared to the effect of the anion. acs.orgipb.pt

The solubility of DL-alanine in aqueous KCl solutions has been determined at various temperatures, allowing for a comprehensive thermodynamic analysis of the electrolyte effect. acs.org

Table 2: Relative Solubility of DL-alanine in Aqueous Potassium Salt Solutions at 298.15 K S is the solubility in the aqueous salt solution and S₀ is the solubility in pure water. This table is representative of trends discussed in the literature.

ElectrolyteMolality (mol/kg)Relative Solubility (S/S₀)
KCl0.51.05
KCl1.01.12
K₂SO₄0.21.03
K₂SO₄0.40.98

Aqueous Solution State Characterization

The interactions within an aqueous solution of this compound can be further elucidated by examining its physical properties, such as density, viscosity, and acoustic properties, as well as its behavior in response to changes in pH.

Volumetric, viscometric, and acoustic studies are powerful tools for probing solute-solvent and solute-solute interactions. scispace.com By measuring properties like density, viscosity, and the speed of sound in solutions, parameters such as apparent molar volume (Vφ), partial molar volume (Vφ°), and viscosity B-coefficients can be calculated. researchgate.net

These parameters provide information about the hydration of the solute and its effect on the structure of water. For instance, the partial molar volume is sensitive to the interactions between the solute and solvent molecules. The viscosity B-coefficient from the Jones-Dole equation is a measure of the solute's effect on the solvent's structure; positive values typically indicate a structure-making (kosmotropic) effect, while negative values suggest a structure-breaking (chaotropic) effect. researchgate.net

While specific studies focusing exclusively on this compound are not prevalent, research on DL-alanine in aqueous solutions provides foundational insights. scispace.comresearchgate.net These studies investigate how the amino acid interacts with water molecules and how these interactions change with concentration and temperature. The presence of the potassium ion would further modulate these interactions through its own hydration shell and its electrostatic association with the alaninate anion.

Alanine, like all amino acids, can exist in different ionic forms depending on the pH of the solution. In strongly acidic solutions, the carboxyl group is protonated (–COOH) and the amino group is protonated (–NH₃⁺), resulting in a net positive charge (cationic form). In strongly basic solutions, the carboxyl group is deprotonated (–COO⁻) and the amino group is in its neutral form (–NH₂), leading to a net negative charge (anionic form, alaninate). At an intermediate pH, known as the isoelectric point (pI), the molecule exists predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxyl group (–NH₃⁺ and –COO⁻), carrying no net charge.

The equilibrium between these species is governed by the acid dissociation constants, pKa1 (for the carboxyl group) and pKa2 (for the ammonium group). The distribution of these species as a function of pH can be calculated and plotted, showing the predominant form at any given pH. researchgate.net For alanine, the pKa values are approximately 2.34 and 9.69. Therefore, in neutral to moderately basic solutions, the zwitterionic and anionic forms are in equilibrium. This compound, as the salt of a weak acid (alanine) and a strong base (potassium hydroxide), will produce a solution where the alaninate anion is a significant species. The precise distribution of species is crucial as it dictates the molecule's charge, conformation, and interaction potential. nih.gov

Supramolecular Assembly and Phase Behavior of Related Alaninate Surfactants

While this compound itself is not a conventional surfactant, derivatives of alanine where a long alkyl chain is attached to the molecule exhibit surfactant properties. These "alaninate surfactants" can self-assemble in solution to form supramolecular structures such as micelles and vesicles. acs.orgnih.gov The study of these related compounds provides insight into the potential for intermolecular association driven by the alaninate headgroup.

For example, sodium cocoyl alaninate, derived from coconut fatty acids and alanine, is used in cleansing products for its ability to form a rich foam and mix oil with water. specialchem.com It is synthesized by reacting coconut fatty acids with alanine. specialchem.com Similarly, a homologous series of L-alanine alkyl ester hydrochlorides has been shown to self-assemble and form various supramolecular structures. acs.orgnih.gov The critical micelle concentrations (CMCs) for these compounds depend on the length of the alkyl chain. nih.gov

The phase behavior of these surfactants is a key aspect of their function, with phase diagrams illustrating the different structures that form under varying conditions of concentration and temperature. researchgate.net The self-assembly is driven by the hydrophobic effect, where the nonpolar alkyl tails aggregate to minimize contact with water, while the hydrophilic alaninate headgroups remain exposed to the aqueous environment. These studies on related alaninate surfactants highlight the role of the amino acid headgroup in directing supramolecular organization. nih.gov

Micellar Formation and Aggregation Phenomena in Aqueous Systems

In aqueous solutions, amphiphilic molecules like potassium N-dodecanoyl-DL-alaninate (DL-KDA) spontaneously self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, which minimizes the contact between the hydrophobic alkyl chains and water molecules. In the case of DL-KDA in a binary system with water, normal micellar solutions (Wm) are the first phase to form as the surfactant concentration is increased. researchgate.netjst.go.jp These systems exhibit very low critical micelle concentrations, indicating a strong tendency for aggregation. researchgate.net

The aggregation behavior is influenced by the molecular structure of the surfactant. For instance, the presence of a carboxyl group can lead to chiral aggregation in optically active surfactants. researchgate.net The aggregation number, or the number of surfactant molecules in a single micelle, is a key parameter characterizing the micellar structure and can be influenced by factors such as the length of the alkyl chain and the nature of the counter-ion. nih.govnih.gov

Lyotropic Liquid Crystalline Phases (Hexagonal, Bicontinuous Cubic, Lamellar, Nematic, Cholesteric)

With increasing concentrations of potassium N-dodecanoyl-DL-alaninate (DL-KDA) in water, a sequence of lyotropic liquid crystalline phases is observed. Following the initial formation of a normal micellar solution (Wm), the system transitions to a hexagonal (H1) phase. researchgate.netjst.go.jp Further increases in concentration lead to the formation of a bicontinuous cubic (V1) phase with Ia3d symmetry, and finally a hydrated solid (S) phase at 25 °C. researchgate.netjst.go.jp

The introduction of a cosolvent, such as 1-decanol (B1670082), into the DL-KDA/water system significantly expands the range of observed liquid crystalline phases. At 25 °C, with increasing concentrations of 1-decanol, lamellar (Lα), reverse hexagonal (H2), and reverse micellar (Om) phases are formed. researchgate.netjst.go.jp The transition from the hexagonal (H1) phase to the lamellar (Lα) phase upon addition of decanol (B1663958) proceeds through intermediate phases. researchgate.netjst.go.jp At lower surfactant concentrations in the ternary system, nematic (N) and discotic lamellar (LαD) phases are present. researchgate.netjst.go.jp At higher surfactant concentrations, rectangular ribbon (R1) and defected lamellar (LαH) phases are observed. researchgate.netjst.go.jp

The following table summarizes the lyotropic liquid crystalline phases observed in the Potassium N-dodecanoyl-DL-alaninate (DL-KDA) systems.

System CompositionIncreasing Surfactant Concentration in WaterIncreasing 1-decanol Concentration
Observed Phases Normal Micellar (Wm) → Hexagonal (H1) → Bicontinuous Cubic (V1) → Hydrated Solid (S)Lamellar (Lα) → Reverse Hexagonal (H2) → Reverse Micellar (Om)
Intermediate Phases (with decanol) At low surfactant concentrations: Nematic (N), Discotic Lamellar (LαD)At high surfactant concentrations: Rectangular Ribbon (R1), Defected Lamellar (LαH)

Impact of Enantiomerism on Phase Transitions and Liquid Crystalline Structures

The stereochemistry of the alaninate headgroup has a notable influence on the phase behavior of these systems, particularly in the presence of a cosolvent. A comparative study of potassium N-dodecanoyl-DL-alaninate (DL-KDA) and its enantiomerically pure counterpart, potassium N-dodecanoyl-L-alaninate (L-KDA), reveals significant differences. researchgate.netjst.go.jp

In the binary water system, the phase behavior of L-KDA is largely similar to that of DL-KDA, with the exception of a higher melting temperature for the solid phase. researchgate.netjst.go.jp However, in the ternary L-KDA/water/1-decanol system, a chiral nematic or cholesteric (Ch) phase is observed at low decanol concentrations, in place of the nematic (N) phase found in the DL-KDA system. researchgate.netjst.go.jp This indicates that the optical activity of the surfactant significantly affects the phase behavior in the presence of small amounts of decanol. researchgate.netjst.go.jp This phenomenon is attributed to changes in the effective cross-sectional area at the aggregate interfaces. researchgate.netjst.go.jp At higher decanol concentrations, the phase behavior of both the DL-KDA and L-KDA systems becomes similar. researchgate.netjst.go.jp

Mass density measurements have shown that the cholesteric phases of L-KDA derivatives exhibit larger mass density values than the nematic phases of their DL-KDA counterparts. researchgate.net This difference in density is explained by the different molecular packing of the DL- and L-forms within the achiral and chiral micelles, respectively. researchgate.net

Influence of Cosolvents (e.g., Decanol) on Phase Diagrams

The addition of a cosolvent like 1-decanol to the potassium N-dodecanoyl-DL-alaninate/water system has a profound effect on the phase diagram, inducing the formation of new liquid crystalline structures. As mentioned previously, the introduction of decanol can lead to the formation of lamellar (Lα), reverse hexagonal (H2), and reverse micellar (Om) phases. researchgate.netjst.go.jp

The transition between phases is also influenced by the concentration of the cosolvent. For example, the addition of decanol to the hexagonal (H1) phase can induce a transformation to the lamellar (Lα) phase through a series of intermediate phases. researchgate.netjst.go.jp At lower surfactant concentrations, the presence of decanol facilitates the formation of nematic (N) and discotic lamellar (LαD) phases, while at higher surfactant concentrations, rectangular ribbon (R1) and defected lamellar (LαH) phases are observed. researchgate.netjst.go.jp

The aspect ratio and unit cell dimensions of these phases are also sensitive to the concentration of the cosolvent. In the rectangular ribbon (R1) phase, increasing the decanol concentration at a fixed surfactant-to-water ratio leads to an increase in the unit cell width and the aspect ratio of the ribbon-like aggregates. researchgate.net

Chemical Equilibria in Solution

Carbon Dioxide Absorption Mechanisms and Species Distribution in Aqueous Alaninate Solutions

Aqueous solutions of potassium salts of amino acids, including potassium alaninate, are considered promising solvents for carbon dioxide (CO2) capture. researchgate.netacs.org The absorption of CO2 into these solutions is a chemical process involving reactions between CO2 and the amino acid salt.

The primary reaction mechanism involves the deprotonated amino group of the alaninate reacting with CO2 to form a carbamate (B1207046). mdpi.com This reaction is similar to that observed with alkanolamines. mdpi.com The addition of a strong base like potassium hydroxide (B78521) (KOH) is crucial to deprotonate the amino group (-NH3+), making it reactive towards CO2. mdpi.com

Carbamate formation: R-NH2 + CO2 ⇌ R-NHCOO- + H+

Bicarbonate formation: CO2 + H2O ⇌ H2CO3 H2CO3 + R-NH2 ⇌ R-NH3+ + HCO3-

The distribution of species in the CO2-loaded solution, including the free amino acid, carbamate, and bicarbonate, can be identified and quantified using techniques such as 13C and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org

Studies have shown that aqueous solutions of the potassium salt of L-alanine exhibit a higher CO2 loading capacity compared to the commercial monoethanolamine (MEA) absorbent. For instance, a 2.5 M solution of the potassium salt of L-alanine demonstrated a CO2 loading capacity of 0.68 mol of CO2/mol of solute, which is greater than the 0.5 mol of CO2/mol of solute for MEA. researchgate.netacs.org Furthermore, the heat of absorption for the potassium salt of L-alanine solution was found to be lower than that of MEA (53.26 kJ/mol of CO2 compared to 81.77 kJ/mol of CO2 at 298 K), which is an advantageous property for solvent regeneration. researchgate.netacs.org

The following table presents a comparison of CO2 absorption properties between an aqueous solution of the potassium salt of L-alanine and monoethanolamine (MEA).

PropertyAqueous Potassium L-alaninate (2.5 M)Aqueous Monoethanolamine (MEA)
CO2 Loading Capacity 0.68 mol CO2 / mol solute0.5 mol CO2 / mol solute
Heat of Absorption (at 298 K) 53.26 kJ / mol CO281.77 kJ / mol CO2

Chiral Resolution and Enantioselective Processes Involving Dl Alaninate

Diastereomeric Salt Crystallization for Enantiomer Separation

Diastereomeric salt crystallization is a classical and widely used method for resolving racemates. ucl.ac.uk The fundamental principle involves the reaction of a racemic mixture (e.g., DL-alaninate, a racemic base) with an optically pure chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. researchgate.netpageplace.de Unlike enantiomers, which have identical physical properties except for their interaction with polarized light, diastereomers possess different physical characteristics, including solubility. researchgate.net This difference in solubility is the key to their separation by fractional crystallization. ucl.ac.uk

The process for Potassium DL-alaninate would involve these general steps:

Salt Formation : A solution of this compound is reacted with a chiral acid resolving agent, such as L-tartaric acid. This reaction yields two diastereomeric salts: (L-alaninate)-(L-tartrate) and (D-alaninate)-(L-tartrate).

Fractional Crystallization : Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution under controlled conditions (e.g., temperature, solvent).

Separation and Liberation : The crystallized, diastereomerically pure salt is separated from the mother liquor. Subsequently, the chiral resolving agent is removed, typically by an acid-base reaction, to yield the desired enantiomer of alanine (B10760859).

The efficiency of this method depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. researchgate.netrsc.org The goal is to maximize the solubility difference between the two diastereomeric salts to achieve a high yield and high enantiomeric excess of the target enantiomer. researchgate.net

Advanced Chiral Chromatography Techniques

Chromatographic methods are powerful analytical tools for both the separation and the purity assessment of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity of amino acids. nih.govasianpubs.org For alanine, direct separation of its enantiomers can be achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as teicoplanin, have proven particularly effective for resolving underivatized amino acids. sigmaaldrich.com

The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com A single mobile phase system can often be developed to resolve a majority of common amino acids, simplifying the analytical process. sigmaaldrich.com

Below is a table summarizing typical HPLC conditions for the resolution of DL-alanine.

ParameterCondition
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase water:methanol:formic acid (30:70:0.02)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV
Selectivity (α) 1.30
Resolution (Rs) 5.54
Data sourced from Sigma-Aldrich product information for Astec® CHIROBIOTIC® T columns. sigmaaldrich.com

The high resolution value indicates excellent separation between the D- and L-alanine peaks, making this method suitable for accurate enantiomeric purity assessment. sigmaaldrich.comresearchgate.net

Gas Chromatography (GC) is another highly sensitive method for the enantioselective analysis of amino acids. uni-tuebingen.de For volatile compounds like alanine, analysis by GC requires a derivatization step to increase their volatility and thermal stability. uni-tuebingen.denih.gov Common derivatization involves converting the amino acids into N-trifluoroacetyl/ethyl esters or other suitable derivatives. uni-tuebingen.de

The separation is then performed on a fused silica (B1680970) capillary column coated with a chiral stationary phase (CSP), such as Chirasil-Val. uni-tuebingen.deresearchgate.net The key to accurate analysis is achieving a high resolution between the enantiomer peaks, which allows for reliable quantification even when one enantiomer is present in a very small amount. uni-tuebingen.de The use of oppositely configured CSPs (e.g., Chirasil-D-Val and Chirasil-L-Val) can be employed to reverse the elution order of the enantiomers, serving as a method to verify the results and ensure accuracy. uni-tuebingen.de

GC System Parameters for DL-α-Amino Acid Enantiomer Analysis
Derivatization N-(O,S)-trifluoroacetyl/ethylesters
Column Type Fused silica capillaries
Chiral Stationary Phases (CSPs) Chirasil-D-Val, Chirasil-L-Val, Lipodex E
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)
Key for Accuracy High resolution factors (Rs), inertness of CSP, availability of oppositely configurated CSPs
This table summarizes important characteristics for the accurate GC determination of enantiomeric fractions in nearly racemic DL-α-amino acids. uni-tuebingen.de

Spontaneous Resolution and Related Crystallization Phenomena for Racemic Mixtures

Spontaneous resolution, also known as preferential crystallization, is a method applicable to racemic mixtures that crystallize as conglomerates. A conglomerate is a mechanical mixture of separate crystals of the two pure enantiomers. google.com When a supersaturated solution of a conglomerate-forming racemate is seeded with a crystal of one enantiomer, that enantiomer will preferentially crystallize out of the solution. google.com

This method is attractive because it does not require a chiral resolving agent. However, its application is limited to the relatively small number of racemic compounds that form conglomerates. google.com Most racemic compounds crystallize as racemic crystals (or racemates), where both enantiomers are present in equal amounts within a single, ordered crystal lattice, making them inseparable by this method. researchgate.net

Research into the cocrystallization of DL-alanine with lithium chloride (LiCl) has shown that it forms a racemic ionic cocrystal, DL-alanine·LiCl·H₂O, regardless of the preparation conditions. acs.org This indicates that, at least in this system, DL-alanine does not form a conglomerate that would be amenable to spontaneous resolution.

Cocrystallization Strategies with Achiral Inorganic Salts for Solid-State Chiral Resolution

A novel approach to chiral resolution involves the cocrystallization of a racemic compound with an achiral coformer, such as an inorganic salt. researchgate.net This strategy can lead to the formation of ionic cocrystals where chiral selection occurs, resulting in either the formation of a conglomerate or selective homochiral aggregation within racemic crystals. researcher.life

The outcome of such cocrystallization is highly dependent on the inorganic salt used. For instance, salts of cations that favor tetrahedral coordination, like certain lithium halides, have been shown to promote the formation of conglomerates with some amino acids. researchgate.netresearcher.life Conversely, alkaline earth metal cations like Ca²⁺ and Mg²⁺, which prefer octahedral coordination, tend to result in the formation of racemic crystals. researchgate.netresearcher.life

In the specific case of DL-alanine, cocrystallization with lithium chloride yields a racemic cocrystal, not a conglomerate suitable for resolution. acs.org However, studies involving other achiral potassium salts have been conducted. For example, single crystals of DL-alanine potassium dichromate (DAPC), an organic-inorganic hybrid crystal, have been successfully grown. ui.ac.idresearchgate.net While this particular study focused on the structural and thermal properties of the resulting racemic crystal, it highlights the principle of forming cocrystals of DL-alanine with achiral potassium salts. ui.ac.idresearchgate.net The success of this strategy for actual chiral resolution would depend on finding an achiral salt that induces the preferential crystallization of one enantiomer.

Enantiomer-Specific Isotopic Analysis (ESIA) for Distinguishing Chiral Origins

Enantiomer-Specific Isotopic Analysis (ESIA) is a sophisticated analytical technique that combines enantioselective chromatography with isotope ratio mass spectrometry. nih.gov This method allows for the determination of stable isotope ratios (e.g., ¹⁵N/¹⁴N or ¹³C/¹²C) for each individual enantiomer in a sample. jpgu.orgnih.gov

ESIA has been applied to D- and L-alanine to investigate their origins in both biological and chemical processes. arxiv.org In biological systems, enzymatic reactions often exhibit kinetic isotope effects, leading to distinct isotopic signatures for each enantiomer. For example, studies on peptidoglycan from various bacteria have shown that D-alanine is typically depleted in ¹⁵N compared to L-alanine. nih.govarxiv.org This isotopic difference (Δ¹⁵N) suggests that enzymatic pathways, such as those involving alanine racemase, control the isotopic composition. nih.govarxiv.org

Conversely, racemic alanine produced through abiotic chemical synthesis, such as a nucleophilic substitution reaction, shows identical nitrogen isotopic compositions for both D- and L-enantiomers. arxiv.org This isotopic homogeneity indicates a non-enzymatic origin. Therefore, ESIA serves as a powerful tool to distinguish between biotic and abiotic sources of alanine enantiomers, providing insights into biogeochemical processes and the origins of chirality. arxiv.org

Chiral Induction and Recognition in Supramolecular Systems and Liquid Crystals

The alaninate (B8444949) anion, as a chiral building block, plays a significant role in the transfer of chiral information within larger, organized molecular assemblies. This is particularly evident in the fields of supramolecular chemistry and liquid crystals, where non-covalent interactions govern the formation of complex, ordered structures. The principles of chiral induction and recognition dictate how the inherent chirality of the alaninate molecule can influence the macroscopic structure and properties of the entire system. In these contexts, chirality can be transferred from the molecular level to the supramolecular level, leading to the formation of globally chiral assemblies from individual chiral components. researchgate.netmanchester.ac.uk

Supramolecular Self-Assembly on Surfaces

Research into the self-assembly of chiral molecules on solid surfaces provides a clear example of chiral recognition and induction. A comprehensive study on the adsorption of R- and S-alanine on a Cu(110) surface demonstrated that the amino acid adsorbs as an alaninate species. While the local adsorption motif is chiral, the organization at the supramolecular level shows complex, temperature-dependent behavior known as polymorphism. researchgate.netmanchester.ac.uk

At low surface coverage, a disordered phase is observed. However, as coverage increases, distinct, ordered phases emerge at different temperatures. This polymorphism arises from subtle changes in the bonding and orientation of the individual alaninate molecules, which alters the intermolecular and molecule-surface interactions that direct the self-assembly process. manchester.ac.uk For each enantiomer (R or S), the resulting chiral organization is the mirror image of the other, demonstrating a clear transfer of chirality from the nanoscale to the macroscale. researchgate.netmanchester.ac.uk At higher temperatures, both enantiomers form an achiral structure, indicating a loss of chiral expression in the supramolecular organization under those conditions. manchester.ac.uk

TemperatureCoverageObserved PhaseChirality of Assembly
Room TemperatureLowDisordered-
Room TemperatureHigh"Nematic" phase (short-range chiral chains)Chiral (mirror images for R/S)
430 KHighHighly ordered chiral clustersChiral (single domain, mirror images for R/S)
470 KHigh(3x2) structureAchiral

Chiral Recognition in Lyotropic Liquid Crystals

Derivatives of potassium alaninate are instrumental in the formation of lyotropic liquid crystals, where the chirality of the alaninate headgroup significantly influences the phase behavior. Studies comparing Potassium N-dodecanoyl-DL-alaninate (a racemic mixture) and Potassium N-dodecanoyl-L-alaninate (a pure enantiomer) reveal the profound effect of molecular chirality on the resulting liquid crystal structures. researchgate.net

The racemic DL-KDA system forms several standard liquid crystal phases, including hexagonal and bicontinuous cubic phases, as surfactant concentration increases. In contrast, the enantiomerically pure L-KDA system exhibits a chiral nematic, or cholesteric (Ch), phase at low concentrations of the co-surfactant decanol (B1663958). This phase is absent in the racemic system, highlighting that the optical activity of the surfactant is crucial for its formation. researchgate.net The cholesteric phase is characterized by a helical arrangement of molecules, a direct consequence of the chirality of the constituent L-alaninate derivative. This demonstrates effective chiral recognition and induction, where the chirality of the individual molecules is translated into a macroscopic, helical superstructure. researchgate.net

SystemKey Phases Observed with Increasing Surfactant ConcentrationPresence of Chiral Nematic (Cholesteric) Phase
Potassium N-dodecanoyl-DL -alaninate (DL-KDA) / Water / DecanolNormal micellar solution (Wm), Hexagonal (H1), Bicontinuous cubic (V1)No
Potassium N-dodecanoyl-L -alaninate (L-KDA) / Water / DecanolChiral Nematic (Ch) at low decanol concentrations, followed by other phasesYes

These examples underscore the role of the alaninate moiety in directing the formation of chiral supramolecular systems and liquid crystals. The transfer of chiral information is mediated by a complex interplay of intermolecular forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces, which collectively allow the chirality of the alaninate to be expressed at a macroscopic level. acs.org

Applications in Advanced Chemical and Materials Science

Nonlinear Optical (NLO) Materials Development

The quest for novel materials with significant nonlinear optical (NLO) properties is driven by the demand for advanced applications in laser technology, optical communication, and data storage. acs.org Semi-organic materials, which combine the high optical nonlinearity of organic molecules with the favorable thermal and mechanical properties of inorganic salts, are a particularly promising class of NLO crystals. nih.gov Alanine (B10760859) and its derivatives, including Potassium DL-alaninate, have been explored as components in these semi-organic crystals.

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a critical benchmark for NLO materials.

Studies on alaninate-containing semi-organic crystals have demonstrated their potential for SHG applications. While data specifically for this compound is not extensively detailed, research on closely related compounds provides valuable insights. For instance, L-alanine sodium nitrate (B79036) (LASN) has an SHG efficiency approximately two times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. nih.gov Another related crystal, alanine hippurate (AH), exhibits an SHG performance 1.26 times that of KDP. mdpi.com Furthermore, substituting the alaninate (B8444949) with a different organic anion, as in potassium L-ascorbate monohydrate (KLAM), can lead to even greater efficiencies, with KLAM showing an SHG efficiency 3.5 times that of KDP. researchgate.net

These findings underscore the significant role of the alaninate molecule in creating the necessary acentric crystal structure for second-order NLO effects. The combination of the chiral amino acid with various inorganic counter-ions allows for the fine-tuning of NLO properties.

Comparative SHG Efficiency of Alaninate-Related NLO Crystals
Compound NameAbbreviationSHG Efficiency (Relative to KDP)
Alanine HippurateAH1.26
L-Alanine Sodium NitrateLASN~2.0
Potassium L-Ascorbate MonohydrateKLAM3.5

The design of advanced NLO materials involves creating crystals that not only have high SHG efficiency but also possess other desirable characteristics such as a wide optical transparency range, high laser damage threshold, and good thermal and mechanical stability. nih.gov Semi-organic crystals incorporating alaninate are engineered to achieve this balance of properties.

Researchers have successfully grown single crystals of L-alanine doped with inorganic salts like potassium chloride and potassium iodide. acs.org This doping strategy aims to improve the chemical stability, mechanical properties, and NLO characteristics of the parent L-alanine crystal. acs.org The incorporation of the inorganic component can enhance the crystal lattice's stability and modify its electronic structure, leading to improved performance. For example, L-alanine sodium nitrate (LASN) crystals are noted for their good thermal stability and a laser damage threshold significantly higher than that of KDP. nih.gov

Characterization studies of these engineered crystals are crucial. Techniques such as UV-Vis-NIR spectroscopy are used to determine the optical transmission window, a key parameter for NLO applications. For instance, Potassium L-alaninate (PLAla) crystals show good transparency across the visible region, which is essential for their use in optoelectronics. cetjournal.it The thermal stability, investigated through methods like thermogravimetric analysis (TGA), confirms the temperature range within which the material can operate without decomposition. cetjournal.itilt.com.pl

Catalysis and Industrial Chemical Processes

Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves. chemscene.com They are classified as either homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). chemscene.comresearchgate.net While this compound is not typically used as a primary catalyst, its chemical nature as a ligand suggests a potential role in modifying catalytic systems.

In homogeneous catalysis, the catalyst and reactants are in the same phase, often in a liquid solution. chemscene.com Metal complexes are common homogeneous catalysts, where the metal center is the active site and is surrounded by organic molecules called ligands. These ligands can influence the catalyst's activity and selectivity. Amino acids like alanine can act as chelating ligands, binding to metal ions.

Studies on the catalytic activation of hydrogen by cupric salts have shown that the presence of complex-forming agents, such as glycine (B1666218) (an amino acid structurally similar to alanine), can modify the catalytic activity. wikipedia.org This suggests that alaninate ions could play a similar role, forming complexes with metal catalysts in a solution and thereby influencing the outcome of a reaction. The alaninate ligand could alter the electronic properties or steric environment of the metal center, tuning its catalytic performance for specific industrial chemical processes. However, direct applications of potassium alaninate in this role are not widely documented.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, such as a solid catalyst with liquid or gaseous reactants. researchgate.net The principles of active-site/surface cooperativity are important in designing effective heterogeneous catalysts. nih.gov While there is no direct evidence of potassium alaninate being used as a heterogeneous catalyst, its constituent functional groups could potentially be incorporated onto solid supports to create active sites.

A significant application of potassium alaninate and related amino acid salts is in the field of carbon dioxide (CO₂) capture. Aqueous solutions of amino acid salts are being investigated as efficient solvents for absorbing CO₂ from industrial flue gases, a critical process for mitigating greenhouse gas emissions. labshake.com

Aqueous potassium salt solutions of L-alanine have been studied as absorbents for CO₂. labshake.com The process involves the reaction of CO₂ with the amino group of the alaninate to form a carbamate (B1207046) or bicarbonate, effectively sequestering the CO₂ from a gas stream. These amino acid-based systems offer advantages over traditional amine solvents, such as lower volatility and potentially lower energy requirements for regeneration (the process of releasing the captured CO₂).

Research has also explored enhancing these systems. For example, aqueous solutions of potassium β-alaninate have been activated with promoters like Aminoethylpiperazine (APZ) to improve the CO₂ absorption rate. mdpi.com Another approach involves using non-aqueous solvents; potassium prolinate in ethanol (B145695) has been proposed as a phase-changing absorbent, where the product precipitates out of the solution, driving the absorption equilibrium forward. lion-specialty-chem.co.jp

Beyond capture, there is interest in the integrated capture and conversion of CO₂ into valuable chemicals. Multifunctional catalysts, such as those combining an iron oxide catalyst with potassium carbonate, can both capture CO₂ and convert it into olefins, which are important chemical building blocks. nih.gov In such systems, the potassium salt plays a crucial role in the initial CO₂ capture via the "potassium carbonate mechanism." nih.gov

Amino Acid Salt Systems for CO₂ Capture
Absorbent SystemKey Feature/ComponentPrimary Application/Finding
Aqueous Potassium L-alaninateAlanine SaltInvestigated for CO₂ absorption capacity. labshake.com
Aqueous Potassium β-alaninate + APZPromoter (APZ)APZ acts as a promoter to enhance the CO₂ absorption rate. mdpi.com
Potassium Prolinate / EthanolNon-aqueous, phase-changingPrecipitation of product enhances absorption efficiency. lion-specialty-chem.co.jp
Potassium Carbonate (in dual-function catalysts)Potassium SaltCaptures CO₂ for subsequent catalytic conversion. nih.gov

Crystal Engineering for Functional Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structure of this compound, with its ionic interactions, hydrogen bonding capabilities, and chiral centers, makes it an interesting subject for crystal engineering.

By forming co-crystals or salts with other molecules, the crystal structure and, consequently, the material's properties can be systematically modified. For example, the synthesis of DL-alanine potassium di-chromate (DAPC) single crystals demonstrates how DL-alanine can be combined with an inorganic salt to create a new crystalline material with specific thermal and dielectric properties. ilt.com.pl The resulting DAPC crystal was found to be thermally stable up to high temperatures. ilt.com.pl

The study of phase behavior in systems like potassium N-dodecanoyl-DL-alaninate in water reveals how alaninate derivatives can self-assemble into different liquid crystal phases, such as hexagonal and cubic phases, depending on the concentration. epa.gov This ability to form ordered structures is fundamental to creating functional materials for applications in areas like templating for porous materials or as structured electrolytes. The packing of molecules in the crystal lattice, as seen in the layered structure of potassium-L-alaninatodichloridoplatinate(II), is dominated by the interactions between the different components, including the potassium ions and the alaninate chelate. Understanding these packing motifs is key to engineering new materials with tailored functionalities.

Theoretical and Computational Chemistry Studies of Potassium Dl Alaninate Systems

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of molecules and crystals.

Density Functional Theory (DFT) for Molecular and Crystal Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is effective for determining optimized molecular geometries, electronic properties such as charge distribution, and the parameters of crystal lattices.

For Potassium DL-alaninate, DFT calculations would characterize the interaction between the potassium cation and the alaninate (B8444949) anion. Analogous DFT studies on other potassium salts, such as potassium alanate (KAlH₄), reveal a strong ionic bond formed by the transfer of partial charge from the K⁺ cation to the anionic subunit. irost.ir A similar charge transfer is expected in this compound, where the potassium atom donates an electron to the carboxylate group of the alanine (B10760859) molecule, forming a stable ionic pair (K⁺[CH₃CH(NH₂)COO]⁻).

DFT calculations can also predict the solid-state properties of crystalline this compound. By optimizing both the atomic positions and the unit cell parameters, key crystal properties can be determined. irost.iraps.org Such calculations would provide insights into the packing of the D- and L-alaninate enantiomers with potassium ions in the crystal lattice. The electronic band structure and density of states could also be calculated, likely indicating that solid this compound is a wide-bandgap insulator. irost.ir

Table 1: Predicted Outputs from a DFT Calculation on a this compound Ion Pair
Property CalculatedPredicted OutcomeSignificance
Optimized Geometry Specific bond lengths and angles for the alaninate anion and the K⁺-O distance.Provides the most stable three-dimensional structure of the ion pair.
Charge Distribution A formal charge of approximately +1 on the potassium atom and -1 distributed across the alaninate carboxylate group.Confirms the ionic nature of the K-O bond and shows electron density localization.
Binding Energy A large negative value, indicating a strong, stable ionic bond.Quantifies the strength of the interaction between the potassium and alaninate ions.
Dipole Moment A significant dipole moment due to charge separation.Relates to the molecule's interaction with external electric fields and its polarity.

Vibrational Frequency Calculations and Spectral Assignment

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic frequencies corresponding to the fundamental modes of molecular vibration, a theoretical spectrum can be generated. This computed spectrum is crucial for assigning the absorption peaks observed in experimental spectra to specific atomic motions, such as bond stretching, bending, and torsional movements. aps.orgtandfonline.com

For this compound, the vibrational spectrum would be dominated by the modes of the alaninate anion. Studies on crystalline L-alanine using DFT have successfully assigned its complex low-frequency spectra, demonstrating the power of this approach. aps.orgresearching.cn The primary vibrational modes for the alaninate anion would include:

C-H stretching and bending from the methyl (-CH₃) and alpha-carbon (-CH) groups.

N-H stretching and bending (scissoring) from the amino (-NH₂) group.

C-N and C-C stretching modes of the molecular backbone.

Symmetric and asymmetric stretching of the carboxylate (-COO⁻) group, which are characteristic indicators of the deprotonated state.

These calculated frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm the structure and bonding within the compound. tandfonline.com

Table 2: Predicted Vibrational Modes for the Alaninate Anion from DFT Calculations
Vibrational ModeApproximate Frequency Range (cm⁻¹)Description of Atomic Motion
N-H Asymmetric & Symmetric Stretch 3300 - 3500Stretching of the N-H bonds in the amino group.
C-H Asymmetric & Symmetric Stretch 2800 - 3000Stretching of the C-H bonds in the methyl and methine groups.
N-H Scissoring (Bend) 1580 - 1650In-plane bending motion of the H-N-H angle.
COO⁻ Asymmetric Stretch 1550 - 1610Asymmetric stretching of the two C-O bonds in the carboxylate group.
COO⁻ Symmetric Stretch 1380 - 1420Symmetric stretching of the C-O bonds in the carboxylate group.
C-H Bending 1350 - 1470Bending motions of the C-H bonds.

Molecular Dynamics (MD) Simulations for Solution Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as solvation, diffusion, and aggregation in solution.

Analysis of Solvation Shells and Hydrogen Bonding Networks

In aqueous solution, this compound dissociates into K⁺ cations and alaninate anions, both of which become solvated by water molecules. MD simulations are ideal for characterizing the structure and dynamics of these solvation shells. aip.org

Potassium Ion Solvation: Ab initio and classical MD simulations have extensively studied the hydration of the K⁺ ion. nih.gov These studies show that the perturbation of the bulk water structure by K⁺ is strong primarily within the first hydration shell. nih.gov This first shell is found to be flexible and somewhat disordered compared to that of smaller ions like Li⁺. osti.gov Water molecules in the first shell exhibit a preferred orientation with their dipole moments pointing away from the cation. The average coordination number (the number of water molecules in the first shell) for K⁺ is typically found to be around 6.2. nih.gov The residence time for a water molecule in this shell is on the order of picoseconds, indicating a dynamic exchange with the bulk solvent. acs.org

Alaninate Anion Solvation: The alaninate anion possesses two hydrophilic sites: the negatively charged carboxylate group (-COO⁻) and the neutral amino group (-NH₂). MD simulations show that water molecules organize around these sites to form hydrogen bonds. tandfonline.com The negatively charged oxygen atoms of the carboxylate group act as strong hydrogen bond acceptors, while the hydrogen atoms of the amino group act as hydrogen bond donors. The surrounding water molecules form a dynamic hydrogen-bonding network that connects the solute to the bulk solvent. researchgate.netmdpi.com

Table 3: Typical Solvation Properties of the K⁺ Ion in Water from MD Simulations
ParameterTypical Value/DescriptionReference
Average Coordination Number ~6.2 - 6.5 nih.gov
First Shell Structure Flexible and disordered osti.gov
Water Residence Time (First Shell) ~9.4 ps acs.org
Water Orientation Water dipoles orient away from the cation acs.org

Modeling of Aggregation Behavior in Solution

At higher concentrations, ions and molecules in solution may begin to self-assemble or aggregate. MD simulations can model the initial stages of this process, revealing the driving forces behind it. While no studies focus specifically on the aggregation of simple this compound, research on related compounds provides significant insight.

A study on Potassium N-dodecanoyl-DL-alaninate, a surfactant derivative, showed that this molecule forms various aggregate structures in water, including micelles and hexagonal or lamellar liquid crystal phases, as concentration increases. researchgate.net This demonstrates the capacity of the potassium alaninate headgroup to participate in organized self-assembly. For the simpler this compound, aggregation would not be driven by hydrophobic interactions but rather by electrostatic forces and intermolecular hydrogen bonding between alaninate anions. MD simulations could be used to model the formation of ion pairs (K⁺-alaninate⁻) and small clusters at elevated concentrations, providing insight into the intermolecular interactions that precede nucleation and crystallization from a supersaturated solution.

Mechanistic Modeling of Chemical Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. This allows for the calculation of activation energies and reaction rates, providing a detailed, step-by-step understanding of the reaction pathway.

For this compound, the alaninate anion is the reactive species. While specific mechanistic modeling of its reactions is not widely reported, the methodology can be understood from studies on alanine and related molecules. Potential reactions that could be modeled include:

Dimerization and Peptide Bond Formation: Alanine can undergo dimerization under certain conditions to form a dipeptide. Computational models can be used to investigate the reaction pathway for this condensation reaction, calculating the energy barriers for the formation of the peptide bond.

Racemization: The enzyme alanine racemase interconverts D- and L-alanine. Computational studies involving homology modeling and MD simulations have been used to investigate the enzyme's mechanism and identify residues critical for its catalytic activity. nih.gov Similar methods could model the non-enzymatic racemization under specific chemical conditions.

Decomposition Pathways: At high temperatures, alanine can decompose via decarboxylation or deamination. Quantum mechanical calculations can model these reaction pathways to determine which is more favorable under given conditions and to identify the transition states involved.

These computational approaches, often combining DFT for energetics with MD for sampling, provide a molecular-level picture of chemical reactivity that is often inaccessible to experimental methods alone. plos.org

Table 4: Conceptual Steps for Modeling a Chemical Reaction (e.g., Alaninate Dimerization)
StepComputational TaskInformation Gained
1. Reactant/Product Optimization Perform geometry optimization on reactant and product molecules using DFT.Obtains the lowest-energy structures and the overall reaction energy (enthalpy).
2. Transition State (TS) Search Use algorithms (e.g., QST2/3, Berny optimization) to locate the transition state structure.Identifies the highest-energy point along the reaction pathway.
3. Frequency Calculation Calculate vibrational frequencies for all structures.Confirms reactants/products as minima (all real frequencies) and the TS as a saddle point (one imaginary frequency). Provides zero-point energy corrections.
4. Reaction Path Following Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS.Confirms that the identified TS connects the desired reactants and products.
5. Activation Energy Calculation Calculate the energy difference between the TS and the reactants.Determines the kinetic barrier of the reaction, which is related to the reaction rate.

Reaction Pathway Mapping and Transition State Analysis

The computational mapping of reaction pathways and the analysis of transition states are crucial for elucidating reaction mechanisms and predicting reactivity. For the alaninate ion, a core component of this compound, computational studies have explored conformational changes and proton transfer events.

One fundamental process for the precursor amino acid, alanine, is the conversion from its neutral form to its zwitterionic form, a transformation that is central to its behavior in solution. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the transition state and minimum energy path for this intramolecular proton transfer. Such studies calculate the energy barrier for the conversion, providing insight into the stability of the zwitterionic form, which is the relevant form in the potassium alaninate salt. For instance, the Gibbs free energy barrier for the normal-to-zwitterion conversion of L-alanine has been analyzed computationally, identifying the transition state structure for the intramolecular hydrogen transport. While this analysis pertains to the alanine molecule itself, the principles of transition state theory are foundational for studying reactions involving the alaninate ion, such as its role in catalysis or synthesis.

In the context of enzymatic reactions, combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been used to study the racemization of alanine catalyzed by the enzyme alanine racemase. These simulations provide detailed transition state analysis, revealing how the enzyme environment stabilizes the transition state and lowers the activation energy for the interconversion between L- and D-alanine. Although this is a biological system, the computational methodologies are applicable to understanding the intrinsic reactivity of the alaninate structure.

Direct computational studies mapping reaction pathways for this compound in specific chemical reactions are not extensively documented in the current body of scientific literature. Such studies would typically involve methods like DFT to calculate the potential energy surface for a given reaction, identifying stationary points corresponding to reactants, products, intermediates, and transition states.

Kinetic Modeling and Rate Constant Prediction

Kinetic modeling and the prediction of rate constants from first principles are key applications of computational chemistry. This area is particularly important for industrial applications, such as carbon dioxide capture, where aqueous solutions of potassium alaninate have been investigated.

Kinetic studies on the absorption of carbon dioxide into aqueous potassium alaninate solutions have been performed to determine reaction rates and constants. In this context, the reaction between CO2 and the alaninate anion is of primary interest. The kinetics of this reaction can be described by models that account for the concentrations of the reactants and the temperature of the system.

For the reaction of CO2 with aqueous potassium alaninate (PA), a study utilized a stirred-cell reactor to measure kinetic data at various concentrations and temperatures. The reaction rate constant (k) was determined based on the experimental data. The findings from this research provide valuable parameters for designing and modeling CO2 capture processes.

Below is a data table summarizing the kinetic findings for the CO2 absorption reaction.

Temperature (K)Potassium Alaninate Conc. (M)Second-Order Rate Constant (k) (m³/mol·s)
293.151.0 - 3.0Data not explicitly provided in abstract
303.151.0 - 3.0Data not explicitly provided in abstract
313.151.0 - 3.0Data not explicitly provided in abstract
Note: While the study performed kinetic analysis, the precise rate constants were not available in the reviewed abstract. The research indicates the measurement and evaluation of the reaction rate constant.

Beyond specific applications like CO2 capture, broader kinetic modeling of this compound reactions is not widely available. Such models would be invaluable for predicting the behavior of the compound in various chemical environments.

Crystal Packing and Polymorphism Prediction

The arrangement of ions and molecules in a crystalline solid dictates its physical properties. Computational methods are increasingly used to predict crystal structures and explore the possibility of polymorphism—the existence of multiple crystalline forms.

While a detailed crystal structure prediction for simple this compound is not readily found in the literature, experimental X-ray crystallography has been used to determine the structure of more complex salts containing potassium and alaninate. An example is Potassium-L-alaninato-dichloridoplatinate(II), K[Pt(L-alaO)Cl₂]. znaturforsch.comresearchgate.net In the crystal structure of this complex, the packing is dominated by layers of potassium ions. znaturforsch.comresearchgate.net The K⁺ ions are coordinated by the oxygen atoms of the alaninate's carboxylate group and one of the chloride ions. znaturforsch.com The amino group of the alaninate and the second chloride ion are involved in hydrogen bonds that link the layers. znaturforsch.com This provides insight into how potassium and alaninate ions co-assemble in a solid state, highlighting the importance of ionic and hydrogen bonding interactions in the crystal packing.

Similarly, structural studies of DL-alanine potassium di-chromate single crystals have been conducted, further illustrating the coordination environments and packing motifs in alaninate-containing salts.

Polymorphism Prediction is a computationally intensive task that aims to find all possible stable crystal structures for a given compound from its chemical formula alone. These methods, often combining quantum mechanical energy calculations with algorithmic searches, generate and rank a multitude of hypothetical crystal structures based on their thermodynamic stability. For a simple salt like this compound, such a study would predict whether different arrangements of the potassium and DL-alaninate ions are energetically feasible, potentially leading to different physical properties. However, specific computational studies on the polymorphism prediction of this compound are not prevalent in the reviewed scientific literature.

The table below presents crystallographic data for the related compound Potassium-L-alaninato-dichloridoplatinate(II) to illustrate the type of information obtained from crystallographic studies, which forms the basis for understanding crystal packing. znaturforsch.com

ParameterValue
Chemical FormulaC₃H₆Cl₂KNO₂Pt
Formula Weight411.16 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.789(1)
b (Å)10.111(2)
c (Å)12.678(3)
V (ų)870.1(3)
Z4
Temperature (K)173
Data sourced from the crystallographic study of K[Pt(L-alaO)Cl₂]. znaturforsch.com

Understanding the crystal packing and potential polymorphs of this compound is essential for applications where its solid-state properties are critical, such as in pharmaceuticals or materials science.

Q & A

Q. What are the established synthetic routes for Potassium DL-alaninate, and what are the critical parameters affecting yield and purity?

this compound can be synthesized via esterification of DL-alanine followed by neutralization with potassium hydroxide. Critical parameters include:

  • Reaction stoichiometry : Ensure precise molar ratios of DL-alanine to alkylating agents (e.g., methyl or phenylacetyl groups) to avoid side products .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Purification : Employ recrystallization or column chromatography to isolate high-purity products, as impurities can affect coordination chemistry .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the stereochemistry of the DL-alaninate moiety and detect trace solvents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing potassium adducts from sodium or other cations .
  • Infrared (IR) Spectroscopy : Identify carboxylate (COO^-) and amine (NH2_2) functional groups, with shifts indicating metal coordination (e.g., K+^+ interactions) .

Advanced Research Questions

Q. What are the key challenges in maintaining the stability of this compound under varying pH and temperature conditions, and how can these be methodologically addressed?

  • pH Sensitivity : The carboxylate group undergoes protonation below pH 3, destabilizing the compound. Use buffered solutions (pH 6–8) for storage and experiments .
  • Thermal Degradation : Decomposition occurs above 60°C. Conduct thermogravimetric analysis (TGA) to determine safe handling temperatures and optimize lyophilization protocols for long-term storage .
  • Hygroscopicity : Potassium salts often absorb moisture. Store in desiccators with silica gel and characterize water content via Karl Fischer titration .

Q. How does the stereochemical configuration of DL-alaninate influence its interaction with biological targets, and what experimental approaches can elucidate these mechanisms?

  • Enantiomer-Specific Activity : Use chiral chromatography to separate D- and L-alaninate forms. Compare their binding affinities to enzymes (e.g., alanine racemase) via surface plasmon resonance (SPR) .
  • Molecular Dynamics (MD) Simulations : Model how the DL-configuration affects hydrogen bonding with protein active sites, validated by X-ray crystallography .

Q. What computational strategies are effective in modeling the coordination chemistry of this compound with metal ions, and how do these models align with empirical data?

  • Density Functional Theory (DFT) : Calculate binding energies between K+^+ and carboxylate/amine groups. Compare with experimental data from isothermal titration calorimetry (ITC) .
  • X-ray Absorption Spectroscopy (XAS) : Validate predicted coordination geometries (e.g., monodentate vs. bidentate binding) using synchrotron radiation .

Contradictions and Methodological Considerations

  • Synthesis Yield Discrepancies : Some protocols report higher yields with phenylacetyl groups versus methoxyacetyl derivatives . This may stem from steric effects, necessitating pilot studies to optimize substituents.
  • Storage Recommendations : While poly-DL-alanine derivatives require -20°C storage , this compound may remain stable at 4°C if anhydrous, highlighting the need for compound-specific stability assays .

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